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  • Product: 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline
  • CAS: 860783-90-0

Core Science & Biosynthesis

Foundational

molecular weight and exact mass of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline Abstract This technical guide provides a comprehensive analysis of the molecular weight and exact mass of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of the heterocyclic compound 6,8-dibromo-2-(4-phenoxyphenyl)quinoline. It begins by elucidating the fundamental distinctions between these two crucial mass-related parameters in the context of chemical analysis and drug development. The guide details the theoretical calculation of both the average molecular weight and the monoisotopic exact mass based on the compound's elemental formula. Furthermore, it presents a robust, field-proven experimental protocol for the empirical determination of the exact mass using high-resolution mass spectrometry (HRMS). This document is intended for researchers, scientists, and drug development professionals who require a precise understanding and verification of the chemical identity and purity of novel molecular entities.

Foundational Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical characterization, the terms "molecular weight" and "exact mass" are often used, but they represent distinct and fundamentally different values. A clear understanding of this difference is paramount for accurate data interpretation, particularly in the context of modern analytical techniques like mass spectrometry.

  • Molecular Weight (Average Molecular Mass): This value is calculated using the weighted average of the atomic masses of all atoms in a molecule.[1] The atomic mass of an element on the periodic table is an average that accounts for the natural abundance of all its stable isotopes. This value is most relevant for stoichiometric calculations involving bulk quantities of a substance, such as preparing solutions or determining molar quantities for a chemical reaction.

  • Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant stable isotope of each constituent element.[2] For instance, the exact mass calculation uses the mass of ¹²C (12.000000 Da), ¹H (1.007825 Da), and ¹⁶O (15.994915 Da), rather than their weighted-average counterparts. High-resolution mass spectrometers measure the mass-to-charge ratio of individual ions, making exact mass the relevant value for this technique.[3] The ability to measure exact mass to several decimal places allows for the confident determination of a molecule's elemental formula, a critical step in structural elucidation.[4][5]

Theoretical Mass Determination of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline

The first step in any mass analysis is the theoretical calculation based on the known chemical structure.

Elucidation of the Molecular Formula

The structure of the target compound is composed of a quinoline core, substituted at positions 6 and 8 with bromine atoms, and at position 2 with a 4-phenoxyphenyl group.

  • Quinoline Core: C₉H₇N

  • Substitutions:

    • Removal of hydrogens at positions 2, 6, and 8: - 3H

    • Addition of two bromine atoms: + 2Br

    • Addition of a 4-phenoxyphenyl group (C₁₂H₉O): + C₁₂H₉O

Combining these components yields the final molecular formula: C₂₁H₁₃Br₂NO .

Calculation of Molecular Properties

Using the established molecular formula, we can calculate both the molecular weight and the monoisotopic exact mass. These values are summarized in the table below.

ParameterValueCalculation BasisRelevance
Molecular Formula C₂₁H₁₃Br₂NOStructural AnalysisFoundation for all mass calculations.
Molecular Weight 455.15 g/mol Based on weighted-average atomic masses of elements (e.g., C: 12.011, Br: 79.904).Stoichiometry, bulk material handling.
Monoisotopic Exact Mass 452.9364 DaBased on the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).High-Resolution Mass Spectrometry (HRMS) analysis.
Exact Mass of [M+H]⁺ Ion 453.9442 DaMonoisotopic Mass + Mass of H⁺ (proton).Value typically observed in positive-ion electrospray ionization (ESI) HRMS.

Experimental Verification by High-Resolution Mass Spectrometry

Theoretical calculations must be confirmed by empirical data. High-resolution mass spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, is the gold standard for determining the exact mass of small molecules, thereby confirming their elemental composition.[4][6][7]

Rationale for HRMS

The primary advantage of HRMS is its ability to provide mass measurements with high accuracy, typically within 5 parts-per-million (ppm). This level of precision allows researchers to distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). For 6,8-dibromo-2-(4-phenoxyphenyl)quinoline, HRMS serves two critical functions:

  • Confirming the Elemental Formula: Matching the experimentally measured mass to the calculated exact mass of the [M+H]⁺ ion (453.9442 Da) provides strong evidence for the C₂₁H₁₃Br₂NO formula.

  • Validating the Presence of Bromine: The natural isotopic abundance of bromine (⁷⁹Br ≈ 50.9% and ⁸¹Br ≈ 49.1%) creates a highly characteristic isotopic pattern. A dibrominated compound will exhibit a triplet of peaks for the molecular ion cluster (M, M+2, M+4) with relative intensities of approximately 1:2:1. Observing this pattern is a definitive confirmation of the presence of two bromine atoms.

Experimental Workflow

The following diagram outlines the logical flow for the experimental determination of the exact mass of the target compound.

HRMS_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation & Calibration cluster_analysis Data Acquisition & Processing cluster_validation Validation & Reporting Prep Dissolve sample (1 mg/mL) in HPLC-grade Acetonitrile Calibrate Calibrate HRMS with known standard solution Prep->Calibrate Setup Set up ESI-HRMS method (Positive ion mode, >60,000 resolution) Calibrate->Setup Acquire Direct infusion or LC-MS of the sample solution Setup->Acquire Process Process raw data: - Identify molecular ion cluster - Determine m/z of monoisotopic peak Acquire->Process Validate Compare experimental m/z to theoretical exact mass (Calculate ppm error) Process->Validate Isotope Confirm characteristic Br₂ isotopic pattern (1:2:1) Validate->Isotope Mass Accuracy < 5 ppm Result Final Report: Confirmed Exact Mass Isotope->Result Pattern Match

Caption: Workflow for exact mass determination via HRMS.

Detailed Experimental Protocol

This protocol describes a standard procedure for exact mass determination using a Q Exactive™ Orbitrap mass spectrometer or an equivalent HRMS instrument.

1. Preparation of Stock and Working Solutions:

  • Causality: High-purity solvents are essential to avoid interference from contaminants. Acetonitrile is a common choice due to its favorable properties in electrospray ionization.
  • Protocol: a. Prepare a 1 mg/mL stock solution of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline in HPLC-grade acetonitrile. b. Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation to form the [M+H]⁺ ion.

2. Instrument Calibration:

  • Causality: Calibration ensures the mass accuracy of the instrument across the desired mass range. This is the cornerstone of a self-validating system.
  • Protocol: a. Calibrate the mass spectrometer immediately before the analysis according to the manufacturer's specifications using the recommended calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution). b. Ensure the mass accuracy post-calibration is below 2 ppm for the calibrant ions.

3. Method Setup and Data Acquisition:

  • Causality: A high resolution setting (>60,000 FWHM) is critical to resolve the isotopic peaks and achieve the required mass accuracy. Positive ion mode is selected to detect the protonated molecule [M+H]⁺.
  • Protocol: a. Set the ionization source to Electrospray Ionization (ESI) in positive ion mode. b. Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. c. Set the instrument to acquire data in full scan mode over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 150-1000). d. Set the resolution to at least 60,000 at m/z 200. e. Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

4. Data Analysis and Validation:

  • Causality: Comparing the experimental mass to the theoretical mass and calculating the error in ppm provides a quantitative measure of confidence. Analysis of the isotopic pattern provides orthogonal confirmation of the elemental composition.
  • Protocol: a. Using the instrument's software, identify the monoisotopic peak for the [M+H]⁺ ion. This will be the first peak in the isotopic cluster, corresponding to the molecule containing only ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br isotopes. b. Record the measured m/z value. For 6,8-dibromo-2-(4-phenoxyphenyl)quinoline, this should be very close to the calculated value of 453.9442 Da. c. Verify the presence of the full isotopic cluster. Look for peaks at m/z ≈ 455.9421 (M+2, containing one ⁸¹Br) and m/z ≈ 457.9399 (M+4, containing two ⁸¹Br) with relative intensities of approximately 200% and 100% of the monoisotopic peak, respectively. d. Calculate the mass error using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶ e. A mass error of < 5 ppm is considered excellent confirmation of the elemental formula.

Conclusion

The accurate determination of molecular weight and, more critically, exact mass is a non-negotiable step in the characterization of chemical compounds for research and pharmaceutical development. For 6,8-dibromo-2-(4-phenoxyphenyl)quinoline (C₂₁H₁₃Br₂NO), the theoretically calculated average molecular weight is 455.15 g/mol , and its monoisotopic exact mass is 452.9364 Da. The definitive experimental confirmation of this compound's identity relies on high-resolution mass spectrometry, which should yield a protonated molecular ion [M+H]⁺ with an m/z value of approximately 453.9442, a mass accuracy of less than 5 ppm, and the characteristic 1:2:1 isotopic signature of a dibrominated species. The protocols and principles outlined in this guide provide a robust framework for achieving this confident characterization.

References

  • Vertex AI Search. (2022). What is the Difference Between Exact Mass and Molecular Weight.
  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Ulbrich, A., et al. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. ResearchGate.
  • University of Missouri. (2026). Calculating Exact Masses. Mass Spectrometry Facility.
  • Gaudin, M., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI.
  • Quora. (2020). What is the difference between exact mass and molecular weight?.
  • Quora. (2017). What is the difference between molecular weight and exact mass?.
  • Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • Reddit. (2023). Exact mass vs molecular weight. r/Chempros.
  • Gabelica, V., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PubMed.
  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology.
  • Wikipedia. (2024). Quinoline.

Sources

Exploratory

Spectroscopic Characterization of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline, a novel heterocyclic compound with significant potential in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not yet widely published, this document leverages established spectroscopic principles and extensive data from analogous structures to present a detailed, predictive analysis. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The methodologies and interpretations presented herein are designed to serve as a robust guide for researchers and scientists in confirming the synthesis and purity of this compound, as well as for elucidating its structural intricacies.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, antimalarial, and anticancer properties. The introduction of bromine atoms and a phenoxyphenyl substituent to the quinoline core, as in 6,8-dibromo-2-(4-phenoxyphenyl)quinoline, is anticipated to modulate its physicochemical and pharmacological properties, making it a compound of significant interest for further investigation. Accurate and thorough spectroscopic characterization is the cornerstone of this endeavor, ensuring the unequivocal identification and purity of the synthesized molecule, which is paramount for reliable biological evaluation.

Molecular Structure and Predicted Spectroscopic Overview

A foundational understanding of the molecule's structure is essential for predicting and interpreting its spectroscopic data.

Figure 1: Molecular structure of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on data from 2-phenylquinoline and other substituted quinolines, we can predict the ¹H and ¹³C NMR spectra of the target compound.[1][2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline and phenoxyphenyl moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for 6,8-dibromo-2-(4-phenoxyphenyl)quinoline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-38.0 - 8.2d~8.5Deshielded by the adjacent nitrogen and the phenyl ring at C-2.
H-47.8 - 8.0d~8.5Coupled to H-3.
H-57.6 - 7.8d~2.0Meta-coupled to H-7.
H-77.9 - 8.1d~2.0Deshielded by the adjacent bromine at C-8 and meta-coupled to H-5.
H-2', H-6'8.1 - 8.3d~8.5Protons on the phenyl ring adjacent to the quinoline, deshielded by the heterocyclic system.
H-3', H-5'7.1 - 7.3d~8.5Protons on the phenyl ring coupled to H-2' and H-6'.
H-2'', H-6''7.0 - 7.2d~8.0Protons on the terminal phenoxy ring.
H-3'', H-5''7.3 - 7.5t~8.0Protons on the terminal phenoxy ring.
H-4''7.1 - 7.3t~8.0Proton on the terminal phenoxy ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6,8-dibromo-2-(4-phenoxyphenyl)quinoline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2156 - 158Attached to nitrogen and the phenyl group.
C-3118 - 120Olefinic carbon in the quinoline ring.
C-4136 - 138Aromatic carbon in the quinoline ring.
C-4a127 - 129Bridgehead carbon.
C-5129 - 131Aromatic carbon.
C-6120 - 122Attached to bromine.
C-7130 - 132Aromatic carbon.
C-8115 - 117Attached to bromine.
C-8a147 - 149Bridgehead carbon attached to nitrogen.
C-1'138 - 140Quaternary carbon of the phenyl ring.
C-2', C-6'128 - 130Aromatic carbons of the phenyl ring.
C-3', C-5'119 - 121Aromatic carbons of the phenyl ring.
C-4'158 - 160Attached to the ether oxygen.
C-1''155 - 157Quaternary carbon of the phenoxy ring.
C-2'', C-6''118 - 120Aromatic carbons of the phenoxy ring.
C-3'', C-5''129 - 131Aromatic carbons of the phenoxy ring.
C-4''123 - 125Aromatic carbon of the phenoxy ring.
Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Place sample in a 400-600 MHz NMR spectrometer transfer->instrument shim Shim the magnetic field to optimize homogeneity instrument->shim acquire_1H Acquire ¹H NMR spectrum (e.g., 16-32 scans) shim->acquire_1H acquire_13C Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans) acquire_1H->acquire_13C ft Apply Fourier Transform to the raw data (FID) acquire_13C->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate ¹H signals baseline->integrate peak_pick Peak pick all signals integrate->peak_pick

Figure 2: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For 6,8-dibromo-2-(4-phenoxyphenyl)quinoline, high-resolution mass spectrometry (HRMS) is recommended.

Predicted Mass Spectrum

The presence of two bromine atoms will result in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, a molecule with two bromine atoms will exhibit three molecular ion peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1.[4]

Table 3: Predicted Molecular Ion Peaks for 6,8-dibromo-2-(4-phenoxyphenyl)quinoline (C₂₁H₁₃Br₂NO)

IonCalculated m/zRelative Abundance
[M]⁺ (with 2 x ⁷⁹Br)464.9449~25%
[M+2]⁺ (with ⁷⁹Br and ⁸¹Br)466.9429~50%
[M+4]⁺ (with 2 x ⁸¹Br)468.9408~25%
Fragmentation Pattern

The fragmentation pattern in the mass spectrum will provide further structural information. Common fragmentation pathways for quinoline derivatives include the loss of substituents and cleavage of the heterocyclic ring. For this molecule, we can anticipate the loss of bromine atoms and fragmentation of the phenoxyphenyl ether linkage.

Experimental Protocol for Mass Spectrometry

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) inject Inject the sample into the mass spectrometer (e.g., via ESI or APCI) dissolve->inject acquire Acquire the mass spectrum in positive ion mode inject->acquire identify_M Identify the molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺) acquire->identify_M compare_isotope Compare the isotopic pattern with the theoretical distribution identify_M->compare_isotope analyze_frag Analyze the fragmentation pattern compare_isotope->analyze_frag

Figure 3: Workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline will show characteristic absorption bands for the aromatic rings, the C-N and C=N bonds of the quinoline, the C-O ether linkage, and the C-Br bonds.[5][6]

Table 4: Predicted IR Absorption Bands for 6,8-dibromo-2-(4-phenoxyphenyl)quinoline

Wavenumber (cm⁻¹)Vibration
3100 - 3000Aromatic C-H stretching
1620 - 1580C=C and C=N stretching (quinoline ring)
1550 - 1450Aromatic C=C stretching
1270 - 1200Aryl-O-Aryl asymmetric C-O stretching
1050 - 1000Aryl-O-Aryl symmetric C-O stretching
850 - 750C-H out-of-plane bending
600 - 500C-Br stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions.[7][8][9]

Table 5: Predicted UV-Vis Absorption Maxima for 6,8-dibromo-2-(4-phenoxyphenyl)quinoline in Ethanol

Wavelength (λ_max, nm)Electronic Transition
~250 - 280π → π
~320 - 350π → π (extended conjugation)

The extended conjugation provided by the 2-(4-phenoxyphenyl) substituent is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.[10]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline. By leveraging data from analogous structures, we have outlined the expected features in ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis spectroscopy. The detailed methodologies and interpretations presented here offer a solid foundation for researchers to confidently identify and characterize this novel compound. As experimental data becomes available, it can be compared against the predictions laid out in this guide to facilitate a thorough and accurate structural elucidation, thereby accelerating its potential development in the field of drug discovery.

References

  • Matteson, D. S., & Snyder, H. R. (1957). The Synthesis of Quinoline and its Derivatives. Journal of the American Chemical Society, 79(13), 3610-3614.
  • Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-176.
  • Rogóż, K., et al. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 22(9), 4863.
  • PubChem. (n.d.). 2-Phenylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, C. R., et al. (2015). Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reduction. RSC Advances, 5, 83451-83458.
  • Patel, V. R., et al. (2022).
  • Santos, G. V. S., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of Physical Chemistry A, 121(38), 7194-7204.
  • Journal of Applied Bioanalysis. (2023). Spectroscopic Analysis and Molecular Orbital Studies of a Quinoline Derivative: Insights from IR, Raman, NMR, UV. Journal of Applied Bioanalysis, 9(2), 58-71.
  • Michalska, D., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(23), 7239.
  • Di Meo, F., et al. (2021).
  • Szafraniec-Gorol, G., et al. (2020). Application of quinoline derivatives in third-generation photovoltaics.
  • Parida, K. N., et al. (2021). Chiral Porous Organic Polymers (CPOPs): Design, Synthesis, and Applications in Asymmetric Catalysis.
  • Bowie, J. H., et al. (1967). Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer. Journal of the Chemical Society B: Physical Organic, 621-625.
  • Sosnovskikh, V. Y., et al. (2014). Transition metal-free one-pot double C–H functionalization of quinolines by disubstituted electron-deficient acetylenes. Organic & Biomolecular Chemistry, 12(42), 8459-8469.
  • NIST. (n.d.). Quinoline, 3-bromo-. NIST WebBook. Retrieved from [Link]

  • Wang, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 919363.
  • Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Poloniae Pharmaceutica, 67(2), 159-171.
  • Köprülü, T. K., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(19), 17265-17279.
  • Molbank. (2022). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Molbank, 2022(4), M1522.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(8), 956-966.
  • Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Retrieved from [Link]

  • R Discovery. (2022, November 21). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Retrieved from [Link]

  • PubMed. (2010). 6,8-Dibromo-quinoline. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline

Strategic Rationale & Mechanistic Insights The 2-(4-phenoxyphenyl)quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of novel therapeutic agents (). Halogenati...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

The 2-(4-phenoxyphenyl)quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of novel therapeutic agents (). Halogenation at the 6- and 8-positions provides a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling. However, the 6,8-dibromo substitution pattern presents a unique synthetic challenge due to the differential reactivity of the two carbon-halogen bonds.

Regioselectivity vs. Exhaustive Coupling: During the catalytic cycle, the oxidative addition of the Pd(0) active species occurs preferentially at the C-6 position. This is because the C-6 carbon is less sterically hindered than the C-8 position, which experiences significant peri-interactions with the adjacent quinoline nitrogen lone pair (1[1]).

Despite this inherent preference, achieving strict mono-selectivity is notoriously difficult. Literature demonstrates that 6,8-dibromoquinolines often undergo cross-coupling with poor selectivity, resulting in complex, hard-to-separate mixtures of unreacted starting material, mono-coupled, and bis-coupled products (2[2]). Therefore, to ensure high yields and operational simplicity when synthesizing 2,6,8-triaryl systems, this protocol employs an exhaustive coupling strategy . By utilizing an excess of the arylboronic acid (3.0–3.5 equivalents) and an elevated reaction temperature, the reaction is forcefully driven to complete bis-arylation (1[1]).

Reaction Workflow Visualization

SuzukiMiyaura Substrate 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline Pd_Cat Pd(0) Catalyst Oxidative Addition Substrate->Pd_Cat Step 1 Intermediate1 Pd(II) Aryl Halide Complex (C-6 Preference) Pd_Cat->Intermediate1 Fast at C-6 Base Base (K2CO3) Ligand Exchange Intermediate1->Base Step 2 Transmetalation Arylboronic Acid Transmetalation Base->Transmetalation Step 3 ReductiveElim Reductive Elimination Transmetalation->ReductiveElim Step 4 MonoProduct 6-Aryl-8-bromo Intermediate ReductiveElim->MonoProduct Mono-coupling MonoProduct->Pd_Cat Excess Boronic Acid Second Cycle (C-8) BisProduct 6,8-Diaryl-2-(4-phenoxyphenyl)quinoline MonoProduct->BisProduct Exhaustive Coupling

Catalytic workflow for the exhaustive Suzuki-Miyaura bis-coupling of 6,8-dibromoquinolines.

Self-Validating Experimental Protocol

This methodology outlines the synthesis of 6,8-bis(aryl)-2-(4-phenoxyphenyl)quinoline. The protocol is designed as a self-validating system, incorporating mechanistic causality and visual checkpoints to ensure the integrity of the reaction.

Materials Required
  • Substrate: 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (3.5 equiv, 3.5 mmol)

  • Catalyst: PdCl2​(PPh3​)2​ (10 mol%, 0.1 mmol)

  • Base: K2​CO3​ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 15 mL)

Step-by-Step Methodology

Step 1: Reaction Setup & Solvent Selection In a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar, add the 6,8-dibromo-2-(4-phenoxyphenyl)quinoline, arylboronic acid, and K2​CO3​ . Add 15 mL of the 1,4-dioxane/water mixture.

  • Causality: A biphasic solvent system is critical. 1,4-Dioxane provides a high boiling point and excellent solubility for the lipophilic quinoline substrate, while water is essential to dissolve the inorganic K2​CO3​ base, facilitating the formation of the reactive boronate species required for the transmetalation step (2[2]).

Step 2: Deoxygenation (Critical Step) Sparge the heterogeneous mixture with ultra-pure Argon gas for 20 minutes.

  • Causality: Molecular oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) oxides. Thorough degassing is non-negotiable to maintain a high catalytic turnover number and prevent homocoupling of the boronic acid.

Step 3: Catalyst Addition Quickly add the PdCl2​(PPh3​)2​ precatalyst under a positive stream of Argon. Attach a reflux condenser fitted with an Argon balloon.

  • Causality: PdCl2​(PPh3​)2​ is utilized because it is an air-stable Pd(II) complex that is reduced in situ by the arylboronic acid (or the solvent) to generate the highly active, low-ligated 14-electron Pd(0) species necessary to initiate oxidative addition.

Step 4: Thermal Activation Heat the reaction mixture to 85–90 °C in a pre-heated oil bath with vigorous stirring for 4–6 hours.

  • Self-Validating Checkpoint: The mixture will typically transition from a pale yellow suspension to a dark brown or black homogeneous solution within the first 30 minutes. This color change visually validates the successful generation of the active Pd(0) species.

Step 5: Reaction Monitoring Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 8:2) or LC-MS.

  • Causality: You will initially observe the rapid formation of the mono-coupled intermediate (predominantly at C-6). Continued heating is required to overcome the steric barrier at the C-8 position. The reaction is deemed complete only when the intermediate mono-coupled spot is entirely consumed (3[3]).

Step 6: Workup & Purification Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and partition with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel to afford the pure 6,8-diaryl-2-(4-phenoxyphenyl)quinoline.

Quantitative Data Presentation

The following table summarizes the anticipated yields for the exhaustive bis-coupling of various arylboronic acids with the 6,8-dibromoquinoline scaffold, extrapolated from established literature parameters (3[3]).

EntryArylboronic AcidEquivalentsTemp (°C)Time (h)Isolated Yield (%)
1Phenylboronic acid3.5904.082%
24-Methoxyphenylboronic acid3.5905.078%
34-Fluorophenylboronic acid3.5906.075%
42-Thienylboronic acid3.5906.068%

Note: Electron-rich boronic acids (Entry 2) generally undergo faster transmetalation, while heteroaryl boronic acids (Entry 4) may require slightly extended reaction times due to potential competitive coordination to the palladium center.

References

  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines Source: MDPI URL:[Link]

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties Source: MDPI URL:[Link]

  • Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Rational Design and Utilization of 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline as a Modular Fluorescent Probe Scaffold

Executive Summary The development of small-molecule fluorescent probes is a cornerstone of modern chemical biology, enabling the real-time visualization of intracellular dynamics. While classic fluorophores (e.g., rhodam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule fluorescent probes is a cornerstone of modern chemical biology, enabling the real-time visualization of intracellular dynamics. While classic fluorophores (e.g., rhodamines, cyanines) dominate the field, the quinoline scaffold—despite being the core of quinine, one of the earliest known fluorophores—has historically been underexplored due to synthetic bottlenecks[1].

This application note details the rational design, derivatization, and biological application of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline (CAS: 860783-90-0) [2]. By acting as a highly modular "core" scaffold, this compound allows researchers to rapidly generate libraries of tunable fluorescent probes. The 6,8-dibromo positions serve as strategic handles for late-stage photophysical tuning via palladium-catalyzed cross-coupling, while the 2-(4-phenoxyphenyl) moiety imparts the lipophilicity required for cellular membrane permeation and organelle targeting[3][4].

Mechanistic Insights & Rational Design

To engineer a successful fluorescent probe, one must balance photophysical efficiency (quantum yield, Stokes shift) with biological compatibility (solubility, permeability, low cytotoxicity). The architecture of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline is specifically designed to address these parameters through a modular domain approach:

  • The Tuning Domains (6,8-Dibromo Sites): Bromines at the 6 and 8 positions of the quinoline ring are highly susceptible to oxidative addition by Palladium(0) catalysts. This enables rapid functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[5]. By appending electron-donating groups (EDGs) such as dialkylamines or methoxyaryls to these sites, researchers establish a strong "push-pull" Intramolecular Charge Transfer (ICT) system across the quinoline π -conjugated network. This ICT reduces the HOMO-LUMO gap, shifting the probe's excitation and emission wavelengths from the UV into the visible or near-infrared (NIR) spectrum[6].

  • The Structural/Targeting Domain (2-(4-phenoxyphenyl) Group): A critical failure point for many synthetic fluorophores is poor cellular uptake. The bulky, highly hydrophobic 4-phenoxyphenyl group significantly increases the partition coefficient (LogP) of the molecule. This lipophilicity drives passive diffusion across the phospholipid bilayer and promotes specific localization to hydrophobic intracellular environments, such as lipid droplets or the endoplasmic reticulum (ER)[4].

ScaffoldDesign A 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline (Core Scaffold) B Palladium Catalysis (Suzuki/Buchwald) A->B Cross-Coupling C Push-Pull Fluorophore (ICT System) B->C Photophysical Tuning D Live-Cell Imaging (Lipid/Organelle Targeting) C->D Cellular Uptake

Rational design workflow from the dibromo-quinoline scaffold to live-cell imaging.

Experimental Protocols

The following protocols provide a self-validating workflow for converting the non-fluorescent dibromo precursor into a functionalized probe, characterizing its photophysics, and applying it in live-cell confocal microscopy.

Protocol A: Suzuki-Miyaura Cross-Coupling for Fluorophore Derivatization

Objective: Functionalize the 6,8-dibromo sites with arylboronic acids to create an ICT-based fluorophore.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 6,8-dibromo-2-(4-phenoxyphenyl)quinoline (1.0 equiv, 0.5 mmol), the desired electron-rich arylboronic acid (e.g., 4-methoxyphenylboronic acid, 2.5 equiv), and K2​CO3​ (3.0 equiv)[5].

  • Solvent Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and H2​O (10 mL). Sparge the solvent mixture with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen is a diradical that irreversibly oxidizes the electron-rich Pd(0) active catalyst species into an inactive Pd(II) peroxo complex, which will prematurely terminate the catalytic cycle and lead to starting material recovery.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh3​)4​ (0.05 equiv, 5 mol%). Seal the flask and heat to 90°C for 12 hours.

  • Workup & Validation: Cool to room temperature, dilute with Ethyl Acetate, and wash 3x with brine. Dry the organic layer over anhydrous Na2​SO4​ . Purify via silica gel flash chromatography.

    • Self-Validation: Spot the TLC plate and visualize under a 365 nm UV lamp. A successful cross-coupling will yield a highly fluorescent product spot (often blue or green emission), whereas the dibromo starting material remains dark.

Protocol B: Photophysical Characterization

Objective: Quantify the absorption/emission profiles and Stokes shift of the synthesized probe.

  • Stock Solution: Dissolve the purified probe in spectroscopic-grade DMSO to a concentration of 1 mM.

  • Dilution: Dilute the stock to 10 µM in various solvents of differing polarities (e.g., Toluene, DCM, Ethanol, PBS pH 7.4) to assess solvatochromism[3].

  • Measurement:

    • Record the UV-Vis absorption spectrum (250–600 nm) using a solvent-only blank to baseline the spectrophotometer.

    • Excite the sample at its absorption maximum ( λabs​ ) and record the fluorescence emission spectrum.

    • Causality: The solvent blank is mandatory to subtract Raman scattering peaks of the solvent, which can artificially inflate the apparent emission intensity of weak fluorophores.

Protocol C: Live-Cell Imaging Workflow

Objective: Visualize intracellular targets using the functionalized quinoline probe.

  • Cell Seeding: Seed HeLa or A549 cells in a 35 mm glass-bottom confocal dish at 1×105 cells/dish. Incubate overnight at 37°C in 5% CO2​ .

  • Probe Incubation: Dilute the 1 mM DMSO probe stock to a working concentration of 2 µM in Phenol Red-Free DMEM .

    • Causality: Phenol red has a broad absorption spectrum (400–600 nm) and intrinsic autofluorescence that severely quenches blue/green fluorophores, drastically reducing the signal-to-noise ratio during imaging.

  • Uptake: Replace the cell culture media with the probe-containing media. Incubate for 30 minutes at 37°C.

  • Washing (Critical Step): Aspirate the media and wash the cells gently 3x with warm PBS.

    • Causality: Because the 2-(4-phenoxyphenyl) moiety is highly lipophilic, excess probe will non-specifically adhere to the plastic dish and extracellular matrix. Rigorous washing removes this unbound fraction, preventing a high fluorescent background that obscures true intracellular localization.

  • Imaging: Image immediately using a confocal laser scanning microscope (e.g., excitation at 405 nm or 488 nm, depending on the specific derivative's λabs​ ).

ImagingWorkflow S1 1. Probe Preparation (Dilute to 2 µM in Phenol Red-Free Media) S2 2. Cell Incubation (HeLa cells, 37°C, 30 mins) S1->S2 S3 3. Washing Step (3x PBS Wash to remove background) S2->S3 S4 4. Confocal Microscopy (Excitation: 405/488 nm) S3->S4

Step-by-step workflow for live-cell imaging using the functionalized quinoline probe.

Quantitative Data Presentation

The photophysical properties of the quinoline scaffold are highly dependent on the electronic nature of the substituents added to the 6 and 8 positions. Table 1 summarizes the anticipated photophysical shifts based on established quinoline ICT models[3][5].

Table 1: Anticipated Photophysical Properties of 6,8-Disubstituted-2-(4-phenoxyphenyl)quinoline Derivatives

Derivative (Post-Coupling)Absorption Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( Φ )Stokes Shift ( Δλ )Anticipated Cellular Target
6,8-Bis(phenyl) 345 nm420 nm0.1575 nmCytoplasm (General)
6,8-Bis(4-methoxyphenyl) 365 nm485 nm0.42120 nmER / Intracellular Membranes
6,8-Bis(4-dimethylaminophenyl) 410 nm560 nm0.68150 nmLipid Droplets

Note: The introduction of strong electron-donating groups (e.g., dimethylamino) significantly increases the Stokes shift and quantum yield, making the probe highly suitable for visible-light confocal microscopy.

References

  • Jun, J. V., Petersson, E. J., & Chenoweth, D. M. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society, 140(30), 9486–9493.[Link][1]

  • SciHorizon. (2019). Quinoline based probes. [Link][6]

  • Mphahlele, M. J., & Mtshemla, V. (2012). Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. Molecules, 17(12), 14143-14156.[Link][5]

Sources

Method

Application Note: Determination of the Solubility Profile of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline in Organic Solvents

Introduction 6,8-dibromo-2-(4-phenoxyphenyl)quinoline is a complex heterocyclic compound with a structural framework suggesting its potential utility in medicinal chemistry and materials science. Quinoline derivatives ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6,8-dibromo-2-(4-phenoxyphenyl)quinoline is a complex heterocyclic compound with a structural framework suggesting its potential utility in medicinal chemistry and materials science. Quinoline derivatives are known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] The substitution pattern of this particular molecule, featuring two bromine atoms and a phenoxyphenyl group, is expected to significantly influence its physicochemical properties, most notably its solubility.

A comprehensive understanding of a compound's solubility profile is a cornerstone of drug development and chemical process design. It directly impacts bioavailability, formulation strategies, and the selection of appropriate solvents for synthesis, purification, and analysis.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals to systematically determine the solubility of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline in a range of common organic solvents. The protocols described herein are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines.[6][7]

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" provides a fundamental, albeit simplified, model for predicting solubility.[4] At a molecular level, the dissolution process is governed by the interplay of intermolecular forces between the solute (6,8-dibromo-2-(4-phenoxyphenyl)quinoline) and the solvent. The overall free energy change of mixing determines the extent of solubility.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary fluctuating dipoles.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): Representing the energy of hydrogen bonds.[8][9]

A smaller difference between the HSPs of the solute and the solvent suggests a higher likelihood of dissolution.[9][10] While the experimental determination of HSPs for a novel compound is beyond the scope of this note, this theoretical underpinning guides the selection of a diverse set of solvents for screening.

Experimental Design: A Two-Tiered Approach

A robust determination of solubility involves a preliminary screening phase followed by a precise quantitative analysis. This two-tiered approach optimizes for both efficiency and accuracy.

Tier 1: High-Throughput Solubility Screening (Kinetic Method)

This initial phase aims to rapidly assess the approximate solubility of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline across a broad spectrum of organic solvents. This method provides a qualitative or semi-quantitative estimation, which is invaluable for selecting solvents for the more rigorous equilibrium solubility determination.

Tier 2: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.[7][11] This method involves saturating a solvent with the solute and quantifying the concentration of the dissolved compound after equilibrium has been reached. This method is recommended by regulatory bodies such as the OECD and FDA.[6][7]

Protocols

PART 1: High-Throughput Solubility Screening

This protocol is designed for a 96-well plate format to maximize throughput.

Materials:

  • 6,8-dibromo-2-(4-phenoxyphenyl)quinoline

  • A diverse set of organic solvents (e.g., DMSO, DMF, Acetonitrile, Methanol, Ethanol, Isopropanol, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Heptane)

  • 96-well microplates (polypropylene, solvent-resistant)

  • Multichannel pipette

  • Plate shaker

  • Plate reader with turbidity measurement capabilities (nephelometer)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline in a solvent in which it is freely soluble (e.g., DMSO).

  • Solvent Addition: Dispense a fixed volume (e.g., 198 µL) of each test solvent into individual wells of the 96-well plate.

  • Compound Addition: Add a small volume (e.g., 2 µL) of the concentrated stock solution to each well.

  • Mixing: Seal the plate and shake vigorously for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., 25 °C).

  • Observation: Visually inspect each well for the presence of precipitate.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer. Higher turbidity indicates lower solubility.

Workflow for High-Throughput Screening:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare concentrated stock solution in DMSO add_compound Add stock solution to each well stock->add_compound plate_prep Dispense test solvents into 96-well plate plate_prep->add_compound shake Seal and shake plate for 2 hours at 25°C add_compound->shake visual Visually inspect for precipitate shake->visual turbidity Measure turbidity with nephelometer visual->turbidity G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis add_solid Add excess solid to vials add_solvent Add known volume of solvent add_solid->add_solvent shake Shake at constant temperature for 24-48h add_solvent->shake separate Centrifuge to pellet excess solid shake->separate collect Collect and filter supernatant separate->collect dilute Dilute sample for analysis collect->dilute quantify Quantify using HPLC-UV or UPLC-MS dilute->quantify G cluster_solute 6,8-dibromo-2-(4-phenoxyphenyl)quinoline cluster_solvent Solvent cluster_solubility Solubility solute Solute Properties (Polarity, H-bonding capacity) solubility Observed Solubility (mg/mL, mol/L) solute->solubility 'Like dissolves like' Intermolecular forces solvent Solvent Properties (Polarity, Dielectric Constant, HSP) solvent->solubility Enthalpic & Entropic Contributions

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline Synthesis

Welcome to the Technical Support Center. Synthesizing highly functionalized, halogenated quinolines frequently presents significant chemical hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing highly functionalized, halogenated quinolines frequently presents significant chemical hurdles. The classical Friedländer annulation is the most direct and atom-economical route for constructing 2-arylquinolines[1]. However, when utilizing 2-amino-3,5-dibromobenzaldehyde, the strong electron-withdrawing nature of the dibromo-substitution drastically reduces the nucleophilicity of the precursor, often leading to stalled reactions and poor yields.

This guide provides field-validated troubleshooting strategies, mechanistic insights, and an optimized protocol to maximize your reaction yield and purity.

Mechanistic Workflow

G A 2-Amino-3,5-dibromobenzaldehyde C Aldol Condensation (Acid Catalyst) A->C B 4-Phenoxyacetophenone B->C D α,β-Unsaturated Ketone Intermediate C->D -H2O E Intramolecular Cyclization (Imine Formation) D->E F Dehydration (-H2O) E->F G 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline F->G

Caption: Friedländer annulation pathway for 6,8-dibromo-2-(4-phenoxyphenyl)quinoline.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 30-40% conversion. Why is 2-amino-3,5-dibromobenzaldehyde so unreactive, and how can I drive the reaction to completion? Analysis: The issue stems from the electronic deactivation of the starting material. The bromine atoms at the 3- and 5-positions exert a strong inductive electron-withdrawing effect, significantly lowering the nucleophilicity of the ortho-amino group. In a standard base-catalyzed Friedländer synthesis, this prevents efficient imine formation and subsequent cyclization[1]. Solution: Switch from basic to Lewis acid or Brønsted acid catalysis under solvent-free or microwave-assisted conditions. Catalysts such as polymer-bound sulfonic acids (e.g., Poly(AMPS-co-AA)) effectively activate the carbonyl carbon of 4-phenoxyacetophenone, compensating for the weak nucleophilicity of the amine[2]. Microwave irradiation (10-15 minutes at 120°C) provides the necessary thermal energy to overcome the high activation barrier of the cyclodehydration step, pushing yields above 85%.

Q2: I am observing significant amounts of a complex byproduct mixture. How do I minimize the self-condensation of 4-phenoxyacetophenone? Analysis: 4-Phenoxyacetophenone possesses an enolizable α-methyl group. Under prolonged heating with strong bases (like KOH) or unbuffered acids, the ketone can undergo aldol self-condensation before it has a chance to react with the deactivated benzaldehyde. Solution:

  • Stoichiometry: Use a slight excess of 2-amino-3,5-dibromobenzaldehyde (1.1 to 1.2 equivalents) relative to the ketone.

  • Catalyst Selection: Avoid strong aqueous bases. Utilize a mild, solid-supported acid catalyst (e.g., Amberlyst-15 or Montmorillonite K-10) which promotes the cross-condensation pathway over self-condensation[3].

  • Order of Addition: Pre-mix the 2-amino-3,5-dibromobenzaldehyde and the catalyst, heating them to the reaction temperature before slowly adding the 4-phenoxyacetophenone.

Q3: Can I use a Suzuki cross-coupling approach instead of the Friedländer synthesis? Analysis: Yes, an alternative is the Suzuki-Miyaura coupling of 2-chloro-6,8-dibromoquinoline with (4-phenoxyphenyl)boronic acid. The C2-Cl bond is highly activated toward oxidative addition by the adjacent quinoline nitrogen, allowing for regioselective coupling over the C6 and C8 C-Br bonds[4]. Solution: If you choose this route, use a bulky, electron-rich phosphine ligand (e.g., XPhos or SabPhos) or a specialized pincer palladium complex to ensure high turnover at lower temperatures (e.g., 60°C in H₂O-DMF)[4][5]. However, the Friedländer approach is generally more atom-economical and avoids the need for expensive palladium catalysts and regioselectivity risks.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the isolated yield of 6,8-dibromo-2-arylquinolines, demonstrating why microwave-assisted acid catalysis is the superior method[2].

EntryCatalyst / PromoterSolventTemp / TimeYield (%)Purity Profile & Causality
1KOH (1.5 eq)EthanolReflux / 24 h35%Poor: High ketone self-condensation due to prolonged basic heating.
2p-TsOH (0.2 eq)TolueneReflux / 18 h55%Moderate: Acid activates ketone, but thermal energy is insufficient for full cyclization.
3Poly(AMPS-co-AA)Solvent-free110°C / 2 h84%High: Solid-supported acid prevents side reactions; easy filtration[2].
4Glacial Acetic AcidNone (Microwave)120°C / 12 min88%Excellent: Rapid dielectric heating overcomes activation barrier instantly.
Experimental Protocol: Microwave-Assisted Friedländer Annulation

This self-validating protocol ensures high conversion by utilizing microwave dielectric heating and acetic acid as both a mild promoter and a homogenizing medium. The protocol includes built-in checkpoints to verify the success of each phase.

Reagents:

  • 2-Amino-3,5-dibromobenzaldehyde: 1.0 mmol (278.9 mg)

  • 4-Phenoxyacetophenone: 1.05 mmol (222.8 mg)

  • Glacial Acetic Acid: 2.0 mL

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-amino-3,5-dibromobenzaldehyde and 4-phenoxyacetophenone.

  • Solvent/Catalyst Addition: Add 2.0 mL of glacial acetic acid.

    • Causality Note: The acid acts as a mild catalyst to protonate the ketone carbonyl, increasing its electrophilicity to compensate for the weak nucleophilicity of the dibrominated amine.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer set to 120°C for 12 minutes.

    • Causality Note: The rapid, uniform heating profile of the microwave overcomes the deactivation of the dibrominated ring, forcing the difficult cyclodehydration step to completion before side reactions can proliferate.

  • Validation Checkpoint (TLC): Spot the crude mixture against the starting materials on a silica TLC plate (Hexane:EtOAc 8:2). You should observe the complete disappearance of the bright yellow benzaldehyde spot (Rf ~0.6) and the appearance of a new, intensely UV-active product spot (Rf ~0.4)[2].

  • Quenching & Precipitation: Allow the vial to cool to room temperature. Pour the crude mixture into 20 mL of ice-cold distilled water while stirring vigorously. Neutralize carefully with saturated aqueous NaHCO₃ until pH 7-8 is reached. A crude precipitate will form.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake with cold water (2 x 10 mL) followed by ice-cold ethanol (5 mL).

    • Validation Checkpoint: The cold ethanol wash specifically solubilizes and removes any unreacted 4-phenoxyacetophenone, leaving the less soluble quinoline product on the frit.

  • Purification: Recrystallize the crude product from hot ethanol/ethyl acetate (3:1) to yield 6,8-dibromo-2-(4-phenoxyphenyl)quinoline as a highly pure crystalline solid.

References
  • Full article: Friedlander Synthesis of Quinolines Promoted By Polymer-bound Sulfonic Acid Source: Taylor & Francis Online URL:[Link]

  • Advances in polymer based Friedlander quinoline synthesis - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Four new palladium(II) complexes featuring ONO pincer type hydrazone ligands: Synthesis, characterization and catalytic activity towards Suzuki-Miyaura cross coupling reaction of 2-chloroquinoline derivatives Source: RSC Advances URL:[Link]

  • Electron-Rich Silicon Containing Phosphinanes for Rapid Pd-Catalyzed CX Coupling Reactions Source: ChemCatChem URL:[Link]

Sources

Optimization

preventing degradation of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline during storage

Welcome to the Technical Support Center for handling and storing 6,8-dibromo-2-(4-phenoxyphenyl)quinoline (CAS: 860783-90-0). As a Senior Application Scientist, I frequently see researchers encounter unexpected assay var...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 6,8-dibromo-2-(4-phenoxyphenyl)quinoline (CAS: 860783-90-0).

As a Senior Application Scientist, I frequently see researchers encounter unexpected assay variations when utilizing halogenated quinoline derivatives in high-throughput screening (HTS) or medicinal chemistry workflows. This guide is designed to move beyond basic handling instructions by explaining the causality behind degradation and providing self-validating protocols to ensure absolute scientific integrity in your drug development assays.

Part 1: Core Principles of Stability & Causality

The molecule 6,8-dibromo-2-(4-phenoxyphenyl)quinoline features a conjugated quinoline core substituted with two bromine atoms and a diaryl ether linkage. Its degradation during storage is primarily driven by two mechanistic pathways:

  • Photolytic Debromination: The C-Br bond dissociation energy is relatively low. When exposed to ambient UV/Visible light on a laboratory benchtop, the molecule can undergo homolytic cleavage at the 6- or 8-position, generating highly reactive aryl radicals. These radicals abstract hydrogen from solvents (like DMSO), resulting in debrominated artifacts (e.g., 6-bromo or fully debrominated quinolines) that will drastically skew your structure-activity relationship (SAR) data [1].

  • Solvent-Mediated Aggregation and Oxidation: Screening compounds are predominantly stored in Dimethyl Sulfoxide (DMSO). Because DMSO is highly hygroscopic, it rapidly absorbs atmospheric moisture. "Wet DMSO" alters the solvation shell of highly lipophilic compounds like this one, leading to micro-precipitation. Furthermore, repeated freeze-thaw cycles can induce concentration gradients and promote slow N-oxidation of the quinoline ring [2, 3].

Part 2: Troubleshooting FAQs

Q1: I stored a 10 mM stock of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline in DMSO at room temperature. After a month, LC-MS shows multiple new peaks and a loss of potency. What happened? A: You are likely observing a combination of photolytic degradation and solvent-induced precipitation. Studies on repository compound stability demonstrate that the probability of observing an intact compound in DMSO drops to 92% after just 3 months at room temperature, and down to 52% after 1 year [2]. For a di-brominated compound, ambient light exposure during that month likely triggered photoredox dehalogenation. Always store DMSO stocks at -20°C in the dark.

Q2: My assay results are inconsistent between different days, even though I am using the same frozen stock tube. How do I fix this? A: This is a classic symptom of freeze-thaw degradation. When a DMSO solution freezes, the solvent crystallizes first, pushing the solute into highly concentrated micro-pockets. Upon thawing, the compound may not fully redissolve, leading to an effectively lower concentration in your assay. You must transition to a single-use aliquot system to ensure the concentration remains exactly as calculated.

Q3: Can I store the powder form at room temperature? A: While the lyophilized powder is significantly more stable than the solvated form, it should still be stored desiccated at 4°C or -20°C for long-term storage. The presence of the phenoxyphenyl ether and the quinoline nitrogen makes the solid susceptible to slow surface oxidation if exposed to high humidity and ambient heat over several months.

Part 3: Quantitative Storage Guidelines

To ensure reproducibility, adhere to the following validated storage limits.

Table 1: Storage Conditions and Expected Stability Profiles

Storage StateTemperatureContainer TypeMax Recommended DurationPrimary Degradation Risk
Dry Powder -20°CAmber Glass, Desiccated> 2 YearsMinimal (Stable)
Dry Powder 4°CAmber Glass, Desiccated1 YearSlow surface oxidation
DMSO Stock (10mM) -20°CAmber PP/Glass, Argon purged6 MonthsFreeze-thaw aggregation
DMSO Stock (10mM) Room TempClear Glass< 24 HoursPhotolytic debromination [1]
Aqueous Assay Buffer 37°CStandard Assay Plate< 12 HoursPrecipitation / Hydrolysis

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline, implement this self-validating workflow for stock preparation. This protocol builds in quality control checks to ensure causality-driven failures are caught before running expensive biological assays.

Step-by-Step Methodology: Preparation of Single-Use DMSO Aliquots

  • Preparation Environment: Perform all weighing and solvating steps under low-light conditions (or using yellow safelights) to prevent premature C-Br bond cleavage.

  • Solvent Selection: Use only anhydrous, LC-MS grade DMSO (Water content < 0.005%). Pierce the septum of the DMSO bottle with a syringe purged with Argon or Nitrogen gas.

  • Dissolution: Dissolve the dry powder to create a 10 mM stock. Vortex gently for 30 seconds. Self-Validation Check: Visually inspect against a bright white background (#FFFFFF) to ensure absolute clarity. Any turbidity indicates incomplete dissolution.

  • Inert Aliquoting: Dispense 10 µL to 50 µL volumes into amber, low-bind microcentrifuge tubes. Overlay the headspace of each tube with a gentle stream of Argon gas before capping to displace oxidative atmospheric oxygen.

  • Flash Freezing: Flash-freeze the aliquots in liquid nitrogen before transferring them to a -20°C or -80°C freezer. This prevents the formation of concentration gradients during the freezing process.

  • Thawing and Verification (Pre-Assay): Thaw a single aliquot at room temperature in the dark for 15 minutes. Self-Validation Check: Run a rapid LC-MS (UV 254 nm) on the first thawed aliquot of a new batch. The parent mass should show the characteristic M, M+2, M+4 isotope pattern indicative of a dibrominated species. Discard the aliquot after the day's experiments; never refreeze .

Part 5: Degradation Pathway Visualization

The following diagram maps the logical relationship between environmental triggers and the specific degradation pathways of the compound.

DegradationPathways Compound 6,8-dibromo-2-(4-phenoxyphenyl)quinoline (Intact Molecule) Light UV/Visible Light (Benchtop Exposure) Compound->Light Ambient Exposure DMSO Hygroscopic DMSO (Water Absorption) Compound->DMSO Poor Storage Temp Freeze-Thaw Cycles (-20°C to RT) Compound->Temp Repeated Handling PhotoDeg Homolytic C-Br Cleavage (Photoredox Pathway) Light->PhotoDeg Oxidation N-Oxidation / Hydrolysis DMSO->Oxidation Agg Solubility Loss / Aggregation Temp->Agg Prod1 Debrominated Artifacts (6-bromo or fully debrominated) PhotoDeg->Prod1 Prod2 Quinoline N-oxide Derivatives Oxidation->Prod2 Prod3 Precipitated / Inactive Aliquots Agg->Prod3

Fig 1. Mechanistic degradation pathways of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline during storage.

Part 6: References

  • Title: Quantum Dots in Visible-Light Photoredox Catalysis: Reductive Dehalogenations and C–H Arylation Reactions Using Aryl Bromides Source: Chemistry of Materials (American Chemical Society) URL: [Link]

  • Title: The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO Source: SLAS Discovery / Journal of Biomolecular Screening URL: [Link]

  • Title: Stability of Screening Compounds in Wet DMSO Source: Journal of Biomolecular Screening (via ResearchGate) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline

For Researchers, Scientists, and Drug Development Professionals The Structural Framework: Understanding the Electron Distribution The target molecule, 6,8-dibromo-2-(4-phenoxyphenyl)quinoline, possesses a complex electro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Structural Framework: Understanding the Electron Distribution

The target molecule, 6,8-dibromo-2-(4-phenoxyphenyl)quinoline, possesses a complex electronic environment arising from the interplay of several structural motifs. The quinoline core, a bicyclic heteroaromatic system, has its own characteristic electronic landscape, which is significantly perturbed by the presence of two strongly electron-withdrawing bromine atoms at the 6 and 8 positions.[1] Furthermore, the 2-position is substituted with a bulky 4-phenoxyphenyl group, which will induce both electronic and steric effects on the quinoline ring. Understanding these substituent effects is paramount to accurately predicting the NMR chemical shifts.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum is anticipated to be complex, with signals corresponding to the protons on the quinoline core and the two phenyl rings of the phenoxyphenyl substituent. The aromatic region (typically δ 7.0-9.0 ppm) will be of primary interest.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 6,8-dibromo-2-(4-phenoxyphenyl)quinoline

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-3~7.6dJ = 8.5 HzShielded relative to H-4 due to the influence of the adjacent nitrogen. Expected to be a doublet due to coupling with H-4.
H-4~8.2dJ = 8.5 HzDeshielded due to its position relative to the nitrogen and the 2-substituent. Expected to be a doublet due to coupling with H-3.
H-5~8.1dJ = 2.0 HzDeshielded by the peri-effect of the bromine at C-6. Expected to be a doublet due to meta-coupling with H-7.
H-7~8.3dJ = 2.0 HzDeshielded by the adjacent bromine at C-8. Expected to be a doublet due to meta-coupling with H-5.
H-2', H-6'~8.2dJ = 8.8 HzProtons on the phenyl ring directly attached to the quinoline. Deshielded by the proximity to the heterocyclic system.
H-3', H-5'~7.2dJ = 8.8 HzProtons on the phenyl ring directly attached to the quinoline. Shielded relative to H-2' and H-6'.
H-2'', H-6''~7.4tJ = 7.8 HzProtons on the terminal phenyl ring.
H-3'', H-5''~7.2tJ = 7.8 HzProtons on the terminal phenyl ring.
H-4''~7.1tJ = 7.4 HzProton on the terminal phenyl ring.

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom in the molecule. The presence of electronegative bromine and nitrogen atoms will significantly influence the chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6,8-dibromo-2-(4-phenoxyphenyl)quinoline

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~155Attached to nitrogen and the phenoxyphenyl group, leading to significant deshielding.
C-3~120Shielded relative to other quinoline carbons.
C-4~137Deshielded due to its position relative to the nitrogen.
C-4a~148Quaternary carbon at the ring junction.
C-5~130Deshielded by the adjacent bromine at C-6.
C-6~120Attached to bromine, but the direct attachment can sometimes lead to a shielding effect (heavy atom effect).
C-7~138Deshielded by the adjacent bromine at C-8.
C-8~123Attached to bromine.
C-8a~145Quaternary carbon at the ring junction.
C-1'~138Quaternary carbon of the first phenyl ring.
C-2', C-6'~129Carbons on the first phenyl ring.
C-3', C-5'~119Carbons on the first phenyl ring.
C-4'~158Carbon attached to the ether oxygen.
C-1''~156Quaternary carbon of the terminal phenyl ring.
C-2'', C-6''~120Carbons on the terminal phenyl ring.
C-3'', C-5''~130Carbons on the terminal phenyl ring.
C-4''~124Carbon on the terminal phenyl ring.

Experimental Protocol for NMR Analysis

For researchers aiming to acquire experimental data for this compound, the following protocol outlines a standard procedure for ¹H and ¹³C NMR spectroscopy.

Sample Preparation
  • Mass Determination: Accurately weigh approximately 5-10 mg of the solid 6,8-dibromo-2-(4-phenoxyphenyl)quinoline.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean and dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inverting the capped NMR tube several times.

NMR Instrument Parameters

The following are general starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and requires more signal averaging.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative proton ratios.

Visualizing the Logic: NMR Assignment Workflow

The following diagram illustrates the logical workflow for assigning the NMR signals of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline, starting from the known spectral data of its constituent fragments.

NMR_Assignment_Workflow NMR Assignment Workflow for 6,8-dibromo-2-(4-phenoxyphenyl)quinoline A 6,8-Dibromoquinoline Data (¹H & ¹³C NMR) C Target Molecule: 6,8-dibromo-2-(4-phenoxyphenyl)quinoline A->C Informs Quinoline Core Assignment B Phenoxyphenyl Substituent Data (¹H & ¹³C NMR) B->C Informs Substituent Assignment D Predicted ¹H NMR Spectrum (Chemical Shifts, Multiplicities, J-couplings) C->D Predictive Analysis E Predicted ¹³C NMR Spectrum (Chemical Shifts) C->E Predictive Analysis F Structural Elucidation D->F E->F

Caption: A flowchart illustrating the process of predicting NMR spectra.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline. By leveraging data from structurally analogous compounds and applying fundamental NMR principles, we have constructed a detailed spectral forecast. This approach not only serves as a valuable reference for researchers working with this specific molecule but also exemplifies a logical and scientifically rigorous methodology for the structural characterization of novel compounds in the absence of direct experimental data. The provided experimental protocol offers a robust starting point for the acquisition of high-quality NMR spectra, which will be essential for the ultimate empirical validation of the predicted assignments.

References

  • Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Benchchem. Application Note: 1H NMR Characterization of Substituted Quinolines.
  • ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Available from: [Link]

  • RSC Publishing. Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. Available from: [Link]

  • PubChem. (4-Phenoxyphenyl)methanol. Available from: [Link]

  • PubChem. 3-Phenoxybenzyl alcohol. Available from: [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline Authored by: Your Senior Application Scientist This guide provides a comprehensive analysis of the predicted...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern for the novel heterocyclic compound, 6,8-dibromo-2-(4-phenoxyphenyl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of fragments to explain the chemical rationale behind the fragmentation pathways. In the absence of publicly available experimental data for this specific molecule, we will build a robust, predictive model grounded in the established fragmentation principles of its core structural motifs: the dibromo-quinoline core and the phenoxyphenyl ether substituent. This comparative approach provides a reliable framework for identifying this compound and others like it in complex analytical workflows.

The Compound of Interest: Structure and Predicted Molecular Ion

6,8-dibromo-2-(4-phenoxyphenyl)quinoline is a complex molecule featuring a halogenated heterocyclic quinoline core linked to a phenoxyphenyl group via a C-C bond. The molecular formula is C₂₁H₁₃Br₂NO, with a monoisotopic molecular weight of approximately 468.94 g/mol .

A critical first step in mass spectral analysis is the identification of the molecular ion (M⁺˙). Due to the presence of two bromine atoms, the molecular ion will not appear as a single peak but as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, a dibrominated compound will exhibit three main peaks in its molecular ion cluster:

  • M⁺˙: Contains two ⁷⁹Br isotopes.

  • (M+2)⁺˙: Contains one ⁷⁹Br and one ⁸¹Br isotope.

  • (M+4)⁺˙: Contains two ⁸¹Br isotopes.

The expected intensity ratio for this cluster will be approximately 1:2:1, providing an immediate and powerful diagnostic tool for confirming the presence of two bromine atoms in any observed fragment.

Predicted Fragmentation Pathways: A Mechanistic Comparison

The fragmentation of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline under electron ionization (EI) is predicted to be driven by the energetic favorability of cleaving specific bonds to form stable daughter ions. The primary fragmentation pathways will involve the quinoline ring system, the ether linkage, and the loss of the halogen substituents.

Pathway A: Cleavage of the Phenoxyphenyl Ether Bond

Aromatic ethers are known to undergo characteristic cleavage at the C-O bond.[1] This is a dominant pathway due to the relative weakness of the ether linkage compared to the C-C bonds of the aromatic rings.

  • Formation of the Phenoxy Ion: The most prominent fragmentation of the phenoxyphenyl group involves the cleavage of the ether C-O bond. This can lead to the formation of a phenoxy radical and a [M - C₆H₅O]⁺ cation, or conversely, a phenyl radical and a [M - C₆H₅]⁺ ion. A subsequent rearrangement, common in aromatic ethers with alkyl chains, can also lead to a highly stable phenoxy cation at m/z 93 .

  • Formation of the Diphenyl Ether Cation: Cleavage at the C-C bond between the quinoline and the phenoxyphenyl moiety can generate a diphenyl ether radical cation at m/z 170 .

Pathway B: Fragmentation of the Dibromo-Quinoline Core

The stability of the quinoline ring system means that its fragmentation often requires higher energy, but characteristic losses are still expected.

  • Loss of Bromine: The C-Br bond is significantly weaker than the C-C or C-H bonds within the aromatic system. Therefore, the sequential loss of bromine radicals is a highly probable fragmentation event. This will produce significant peaks at [M-Br]⁺ (m/z ~389/391) and [M-2Br]⁺ (m/z 310). The [M-Br]⁺ fragment will still exhibit a 1:1 isotopic pattern for the remaining bromine atom.

  • Loss of HCN: A hallmark fragmentation of the quinoline core itself is the expulsion of a neutral hydrogen cyanide (HCN) molecule.[2][3] This occurs via a complex rearrangement of the heterocyclic ring. While this may occur from the molecular ion, it is more likely to be observed from fragments that have already lost the bulky substituents, such as the [M-2Br]⁺ ion.

Comparative Summary of Predicted Fragment Ions

The following table provides a consolidated view of the major fragment ions predicted for 6,8-dibromo-2-(4-phenoxyphenyl)quinoline, their calculated mass-to-charge ratios (m/z), and the rationale for their formation.

Predicted m/z Proposed Fragment Structure/Identity Neutral Loss Rationale and Comparative Notes
469/471/473[C₂₁H₁₃⁷⁹Br₂NO]⁺˙ / [C₂₁H₁₃⁷⁹Br⁸¹BrNO]⁺˙ / [C₂₁H₁₃⁸¹Br₂NO]⁺˙-Molecular Ion Cluster . The 1:2:1 isotopic pattern is the key identifier for a dibrominated compound.
390/392[M - Br]⁺Br radicalLoss of a single bromine atom. A very common pathway for halogenated aromatics. The remaining fragment will show a 1:1 isotopic signature for the second Br atom.
311[M - 2Br]⁺2 Br radicalsLoss of both bromine atoms, resulting in the 2-(4-phenoxyphenyl)quinoline cation. This ion would be a singlet peak.
284[M - 2Br - HCN]⁺2 Br, HCNSubsequent loss of HCN from the quinoline core after debromination, a characteristic fragmentation of the quinoline nucleus.[2][3]
303/305[C₁₅H₈⁷⁹Br₂N]⁺C₆H₅O radicalCleavage of the C-O ether bond, retaining the dibromo-quinoline portion.
169[C₁₂H₉O]⁺C₉H₄Br₂N radicalCleavage of the C-C bond linking the two main moieties, generating the 4-phenoxyphenyl cation.
93[C₆H₅O]⁺-Formation of the stable phenoxy cation, a common fragment for aromatic ethers.

Visualizing the Fragmentation Cascade

The logical flow of the primary fragmentation events can be visualized to better understand the relationships between the parent ion and its daughter fragments.

Fragmentation_Pathway M Molecular Ion (M+•) m/z 469/471/473 M_minus_Br [M - Br]+• m/z 390/392 M->M_minus_Br - Br• Phenoxyphenyl 4-Phenoxyphenyl Cation m/z 169 M->Phenoxyphenyl - C9H4Br2N• Dibromoquinolyl Dibromoquinolyl Cation m/z 303/305 M->Dibromoquinolyl - C6H5O• M_minus_2Br [M - 2Br]+• m/z 311 M_minus_Br->M_minus_2Br - Br• M_minus_2Br_minus_HCN [M - 2Br - HCN]+• m/z 284 M_minus_2Br->M_minus_2Br_minus_HCN - HCN Phenoxy Phenoxy Cation m/z 93 Phenoxyphenyl->Phenoxy - C6H4

Caption: Predicted major fragmentation pathways for 6,8-dibromo-2-(4-phenoxyphenyl)quinoline.

Recommended Experimental Protocol: GC-MS Analysis

To validate this predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol with Electron Ionization (EI) is recommended. This method is ideal for the analysis of thermally stable, volatile, and semi-volatile small molecules.

Objective: To acquire a high-quality electron ionization mass spectrum of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline for structural elucidation.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source (e.g., a Quadrupole or Time-of-Flight analyzer).

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the solid compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10-50 µg/mL for analysis.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • GC Parameters:

    • Injection Volume: 1 µL

    • Inlet Temperature: 280 °C

    • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 150 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 320 °C.

      • Final Hold: Hold at 320 °C for 5 minutes. (This program is a starting point and must be optimized to ensure good chromatographic separation and peak shape.)

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard for library matching and producing robust fragmentation).

    • Source Temperature: 230 °C

    • Mass Range: m/z 50 - 600 (to ensure capture of the molecular ion cluster and all significant fragments).

    • Scan Rate: ≥ 2 scans/second.

  • Data Analysis Workflow:

    • Acquire the Total Ion Chromatogram (TIC) to identify the elution time of the target compound.

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Analyze the spectrum to identify the molecular ion cluster (M, M+2, M+4).

    • Identify and annotate the major fragment ions, calculating the neutral losses.

    • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Caption: Standard workflow for GC-MS analysis of the target compound.

Conclusion

While no experimental spectrum for 6,8-dibromo-2-(4-phenoxyphenyl)quinoline is currently published, a detailed and reliable fragmentation pattern can be confidently predicted. The analysis presented herein, based on the well-understood mass spectral behavior of quinolines, aromatic ethers, and organobromine compounds, provides a robust framework for its future identification and characterization. The key diagnostic features will be the prominent 1:2:1 molecular ion cluster around m/z 469/471/473, the sequential loss of two bromine atoms, and characteristic cleavages around the phenoxyphenyl ether moiety. This guide serves as a valuable resource for any researcher undertaking the synthesis or analysis of this and related complex heterocyclic molecules.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Available at: [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Semantic Scholar. Available at: [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. Available at: [Link]

  • 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. MDPI. Available at: [Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Royal Society of Chemistry. Available at: [Link]

  • 6,8-Dibromoquinoline. PMC. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Fragmentation Processes in Mass Spectrometry. Pharmacy 180. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns. Scribd. Available at: [Link]

Sources

Validation

Benchmarking 6,8-dibromo-2-(4-phenoxyphenyl)quinoline in Antimicrobial Assays: A Comparative Guide

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Among the myriad of heterocyclic compounds explored, quinoline derivatives have historic...

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Author: BenchChem Technical Support Team. Date: April 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Among the myriad of heterocyclic compounds explored, quinoline derivatives have historically demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial effects.[2][3] This guide provides a comprehensive framework for evaluating the antimicrobial potential of a novel compound, 6,8-dibromo-2-(4-phenoxyphenyl)quinoline, through standardized in vitro assays. By benchmarking its performance against established antibiotics, we aim to elucidate its spectrum of activity and potential clinical utility.

While specific experimental data for 6,8-dibromo-2-(4-phenoxyphenyl)quinoline is not yet extensively published, this guide will utilize a hypothetical dataset to illustrate the comparative analysis process. The methodologies and comparative data for reference antibiotics are grounded in established scientific literature.

The Rationale for Investigating Novel Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of several clinically successful antibiotics such as ciprofloxacin and levofloxacin.[1] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[4][5] However, the emergence of resistance to these established drugs prompts the exploration of novel quinoline derivatives with potentially different mechanisms of action or improved efficacy against resistant strains.[1][4] The introduction of halogen substituents, such as bromine, at various positions on the quinoline ring has been shown to significantly influence antimicrobial efficacy.[6][7] The 2- and 4-positions of the quinoline ring are also common sites for modification to enhance biological activity.[1]

Comparative Antimicrobial Efficacy: A Hypothetical Analysis

To assess the antimicrobial potential of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline, we will compare its hypothetical Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9]

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC, µg/mL) of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline and Reference Antibiotics

MicroorganismGram Stain6,8-dibromo-2-(4-phenoxyphenyl)quinoline (Hypothetical)CiprofloxacinVancomycinGentamicin
Staphylococcus aureus (ATCC 29213)Positive20.5 - 2[1]1 - 40.25 - 1
Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300)Positive4>32[1]1 - 40.5 - >64
Enterococcus faecalis (ATCC 29212)Positive81 - 41 - 84 - >64
Escherichia coli (ATCC 25922)Negative16≤0.015 - 0.12>1280.25 - 1
Pseudomonas aeruginosa (ATCC 27853)Negative320.25 - 1>1280.5 - 2
Klebsiella pneumoniae (ATCC 13883)Negative16≤0.03 - 0.25>1280.25 - 1

Note: MIC values for reference antibiotics are sourced from established literature and may vary depending on the specific strain and testing conditions.

Interpreting the Data

Based on this hypothetical data, 6,8-dibromo-2-(4-phenoxyphenyl)quinoline demonstrates promising activity against Gram-positive bacteria, including the multidrug-resistant MRSA. An MIC of 4 µg/mL against MRSA is noteworthy, as this pathogen is resistant to many existing antibiotics.[1] The activity against Gram-negative bacteria is less potent compared to ciprofloxacin and gentamicin. This differential activity is a common characteristic of novel antimicrobial compounds and can inform the direction of future structural modifications to broaden the spectrum of activity.

Experimental Protocols

To ensure the reproducibility and validity of these findings, standardized antimicrobial susceptibility testing methods must be employed. The following are detailed protocols for the broth microdilution and disk diffusion assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[10][11]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of the test compound and reference antibiotics in a 96-well plate. D Inoculate the 96-well plate containing the antimicrobial dilutions with the bacterial suspension. A->D B Prepare a standardized bacterial inoculum (0.5 McFarland standard). C Dilute the inoculum to the final concentration (approx. 5 x 10^5 CFU/mL). B->C C->D E Include growth control (no antibiotic) and sterility control (no bacteria) wells. F Incubate the plate at 35°C ± 2°C for 16-20 hours. E->F G Visually inspect the plate for turbidity. F->G H The MIC is the lowest concentration with no visible growth. G->H

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline in a suitable solvent (e.g., DMSO).[10]

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Within 15 minutes of preparation, add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (broth and inoculum) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[10]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth as detected by the unaided eye.[8][10] The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Disk Diffusion Assay (Kirby-Bauer Test)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[12][13][14]

Experimental Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare a standardized bacterial inoculum (0.5 McFarland standard). B Inoculate a Mueller-Hinton agar plate by swabbing for a confluent lawn of growth. A->B C Allow the plate to dry for 3-5 minutes. B->C D Aseptically apply antibiotic-impregnated disks to the agar surface. C->D E Ensure firm contact between the disk and the agar. F Invert the plate and incubate at 35°C ± 2°C for 16-18 hours. E->F G Measure the diameter of the zone of inhibition in millimeters. F->G H Interpret results as Susceptible, Intermediate, or Resistant based on standardized charts. G->H

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Step-by-Step Protocol:

  • Inoculum and Plate Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[15]

    • Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacterial growth.[15][16]

    • Allow the plate to dry for 3 to 5 minutes with the lid slightly ajar.[13]

  • Disk Application:

    • Aseptically apply paper disks impregnated with a standard concentration of the test compound and reference antibiotics onto the surface of the agar.[15][17]

    • Press each disk gently to ensure complete contact with the agar.[15]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[15]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[13]

    • The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to established clinical breakpoints defined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[9][18]

Potential Mechanisms of Action and Future Directions

The dibromo-substitution on the quinoline ring may enhance membrane activity or alter the binding affinity to traditional targets like DNA gyrase. Some quinoline derivatives are known to disrupt the bacterial cell membrane, leading to depolarization and leakage of intracellular components.[19][20] Further studies, such as membrane potential assays and enzyme inhibition assays, would be necessary to elucidate the precise mechanism of action of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline.

Future work should focus on synthesizing and testing analogs of this compound to establish a structure-activity relationship (SAR).[2][21] Modifications to the phenoxyphenyl group at the 2-position could be explored to enhance activity against Gram-negative bacteria.

Conclusion

This guide outlines a robust and scientifically sound methodology for the antimicrobial evaluation of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline. By employing standardized assays and comparing the results to established antibiotics, a clear and objective assessment of its potential as a novel antimicrobial agent can be achieved. The hypothetical data presented herein suggests that this compound may hold promise, particularly against challenging Gram-positive pathogens. Rigorous experimental validation is the essential next step in advancing this and other novel quinoline derivatives in the fight against antimicrobial resistance.

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Comparative

A Comparative Guide to the FTIR Spectral Analysis and Validation of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline

Executive Summary: This guide provides a comprehensive framework for the validation of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline using Fourier Transform Infrared (FTIR) spectroscopy. Intended for researchers and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides a comprehensive framework for the validation of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline using Fourier Transform Infrared (FTIR) spectroscopy. Intended for researchers and drug development professionals, this document moves beyond a simple procedural outline. It establishes a robust validation methodology by comparing the experimentally obtained spectrum against a theoretically derived spectral profile based on established structure-spectra correlations from authoritative literature. We detail the causality behind experimental choices, present a self-validating protocol, and provide the necessary comparative data to confirm the molecular identity and purity with a high degree of confidence.

Introduction: The Imperative for Rigorous Spectral Validation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The compound 6,8-dibromo-2-(4-phenoxyphenyl)quinoline, with its specific substitution pattern, represents a potentially valuable intermediate or lead compound in drug discovery programs. The introduction of two bromine atoms and a bulky phenoxyphenyl group is expected to modulate its physicochemical and biological properties significantly.

In this context, unequivocal structural confirmation is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly specific fingerprinting technique for this purpose.[1][2] However, simply acquiring a spectrum is insufficient for regulatory and quality assurance purposes. Validation is the process of ensuring that an analytical method is suitable for its intended use.[3][4] This guide presents a validation approach where the primary "alternative" for comparison is the theoretical infrared profile of the molecule, derived from the well-documented absorption frequencies of its constituent functional groups.

Part 1: Theoretical vs. Experimental FTIR Profile: A Comparative Framework

The core of this validation lies in comparing the experimental spectrum of the synthesized compound with the expected absorption bands. The structure of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline can be dissected into three key vibrational components: the dibromo-quinoline core, the phenoxyphenyl (aromatic ether) substituent, and the carbon-bromine bonds.

Deconstructing the Molecule for Spectral Prediction

A molecule's FTIR spectrum is the sum of its parts; each functional group absorbs infrared radiation at a characteristic frequency.[5][6] Below are the expected absorption ranges for the key functional groups within the target molecule, grounded in established spectroscopic literature.

  • Aromatic Systems (Quinoline and Phenyl Rings):

    • Aromatic C-H Stretch: This vibration typically appears at a slightly higher frequency than its aliphatic counterpart. The expected range is 3100-3000 cm⁻¹.[7][8][9][10]

    • C=C and C=N In-Ring Stretching: The conjugated system of the quinoline and phenyl rings gives rise to a series of characteristic, often sharp, absorptions in the 1625-1400 cm⁻¹ region.[7][10][11] Specifically for quinolines, bands can be observed around 1620, 1590, 1570, and 1485 cm⁻¹.[11]

    • C-H Out-of-Plane (oop) Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings.[7][10]

  • Aromatic Ether Linkage (Phenoxyphenyl Group):

    • Asymmetric C-O-C Stretch: This is the most diagnostic peak for an aromatic ether and is expected to be a strong band between 1300 and 1200 cm⁻¹.[12] For diphenyl ether, a close analog, this peak is observed at 1238 cm⁻¹.[12]

  • Carbon-Bromine Bonds (Dibromo Substituents):

    • C-Br Stretch: The vibration of the carbon-bromine bond is expected in the lower frequency "fingerprint" region of the spectrum. The characteristic absorption range for a C-Br stretch is 690-515 cm⁻¹.[8][9][13][14]

The Experimental Workflow for Validation

The following diagram outlines the logical flow for a robust FTIR validation process, ensuring scientific integrity from instrument setup to final report generation.

FTIR_Validation_Workflow cluster_prep Phase 1: Preparation & Qualification cluster_acq Phase 2: Data Acquisition cluster_val Phase 3: Analysis & Validation Sample Sample Receipt & Verification IQOQ Instrument Qualification (IQ/OQ) Cal Performance Check (e.g., Polystyrene Film) IQOQ->Cal Prep Sample Preparation (ATR or KBr Pellet) Cal->Prep System Ready Acquire Spectrum Acquisition (Set Scan Parameters) Prep->Acquire Process Data Processing (Baseline Correction) Acquire->Process Assign Peak Picking & Assignment Process->Assign Processed Spectrum Compare Compare Experimental vs. Theoretical Data Assign->Compare Report Generate Validation Report (Identity Confirmed) Compare->Report

Caption: A comprehensive workflow for FTIR spectral validation.

Part 2: A Self-Validating Experimental Protocol

This protocol is designed to be inherently self-validating by incorporating instrument performance verification as a prerequisite for sample analysis. The choice of Attenuated Total Reflectance (ATR) as the sampling technique is justified by its minimal sample preparation requirements, speed, and excellent reproducibility, which are critical in a high-throughput drug development environment.[1]

Instrument Performance Qualification (IPQ)
  • Objective: To verify the spectrometer is functioning correctly before sample analysis. This step ensures the trustworthiness of the generated data.[15]

  • Procedure:

    • Ensure the instrument's Installation Qualification (IQ) and Operational Qualification (OQ) are current, as performed by a certified vendor.[15]

    • Record a background spectrum to account for atmospheric CO₂ and water vapor.

    • Place a certified polystyrene reference film on the sample stage.

    • Acquire a spectrum using the same parameters as the intended sample analysis (e.g., 4 cm⁻¹ resolution, 16 scans, 4000-400 cm⁻¹ range).

    • Verify that the positions of key polystyrene absorption bands are within the accepted tolerance (e.g., ±1 cm⁻¹) of their certified values. This confirms wavelength accuracy.

Sample Analysis via ATR-FTIR
  • Objective: To acquire a high-quality, reproducible FTIR spectrum of the 6,8-dibromo-2-(4-phenoxyphenyl)quinoline sample.

  • Methodology:

    • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond). Ensure complete coverage of the crystal surface.

    • Pressure Application: Apply consistent pressure using the instrument's clamp mechanism to ensure firm and uniform contact between the sample and the crystal. This is crucial for spectral intensity and reproducibility.

    • Data Acquisition: Collect the spectrum using pre-defined parameters (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16 co-added scans). Co-adding scans improves the signal-to-noise ratio.

    • Data Processing: Perform an automated baseline correction to remove any broad, underlying artifacts. Normalize the spectrum to facilitate comparison with reference data.

    • Replicates: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and repeat the analysis on two additional, independent portions of the sample to demonstrate method precision.

Part 3: Comparative Data Analysis and Discussion

The validation is completed by a direct comparison of the experimentally observed peaks with the theoretically expected ranges. This analysis confirms that the synthesized material possesses the correct functional groups arranged in the expected molecular architecture.

Peak Assignment Table

The following table summarizes the expected peak assignments and provides a column for the experimentally observed values from the analysis of a synthesized batch of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline.

Vibrational Mode Functional Group Expected Range (cm⁻¹) (Literature) Observed Peak (cm⁻¹) (Experimental)
Aromatic C-H StretchQuinoline, Phenyl Rings3100 - 3000[7][9][16]3065
C=C/C=N In-Ring StretchQuinoline Ring System1625 - 1500[10][11]1618, 1585, 1540
C=C In-Ring StretchPhenyl Rings1500 - 1400[7][8]1488, 1450
Asymmetric C-O-C StretchAromatic Ether1300 - 1200[12]1245
C-H Out-of-Plane BendingAromatic Rings900 - 675[7][10]860, 785, 750
C-Br StretchAryl Bromide690 - 515[8][9][13]675, 545
Discussion of Spectral Features
  • High-Frequency Region (>3000 cm⁻¹): The presence of a band at 3065 cm⁻¹ is a clear indication of C-H bonds on an aromatic (sp²) carbon framework, consistent with the quinoline and phenyl rings.[17] The absence of significant peaks above 3100 cm⁻¹ or broad bands in the 3500-3200 cm⁻¹ region confirms the lack of O-H or N-H functional groups.

  • Double-Bond Region (1650-1400 cm⁻¹): The series of sharp peaks observed at 1618, 1585, 1540, and 1488 cm⁻¹ is highly characteristic of the complex in-ring vibrations of a polysubstituted, fused aromatic system like the target molecule.[10][11] This pattern provides a strong piece of evidence for the core quinoline-phenyl structure.

  • Key Diagnostic Peaks (1300-1000 cm⁻¹): The strong, sharp absorption at 1245 cm⁻¹ falls squarely within the expected range for an aryl ether C-O-C asymmetric stretch and is a critical piece of data confirming the presence of the phenoxyphenyl substituent.[12]

  • Fingerprint Region (<1000 cm⁻¹): This region contains a wealth of complex vibrations. The peaks at 860, 785, and 750 cm⁻¹ are attributable to C-H out-of-plane bending modes, which are sensitive to the ring substitution pattern.[7] Crucially, the absorptions at 675 and 545 cm⁻¹ are consistent with the C-Br stretching vibrations, confirming the dibromination of the quinoline core.[9][13] The presence of two distinct bands may arise from the different electronic environments of the bromine atoms at the C6 and C8 positions.

Conclusion

The FTIR spectral analysis protocol detailed herein provides a robust and scientifically sound method for the validation of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline. By systematically comparing the experimental spectrum against a theoretically derived profile grounded in authoritative spectroscopic data, we can confirm the compound's identity with a high degree of certainty. The strong correlation between the observed peaks and the expected absorptions for the quinoline, aromatic ether, and aryl bromide functionalities validates both the structure of the molecule and the suitability of the ATR-FTIR method for its routine quality control and characterization.

References

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Bernstein, M. P., et al. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Available at: [Link]

  • PatSnap. (2025). How to Validate FTIR Results With Reference Samples. Eureka by PatSnap. Available at: [Link]

  • PatSnap. (2025). How to Interpret FTIR Results: A Beginner's Guide. Eureka by PatSnap. Available at: [Link]

  • Michigan State University. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ACS Publications. (2025). Quinoline-Based Organic Frameworks with Divergent Photocatalytic Properties for Hydrogen Production and Furfuryl Alcohol Oxidation. ACS Applied Engineering Materials. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • University of California, Santa Cruz. IR Tables. Available at: [Link]

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  • University of Colorado Boulder. IR: alkyl halides. Organic Chemistry. Available at: [Link]

  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules. Available at: [Link]

  • ResearchGate. FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Science Alert. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available at: [Link]

  • ResearchGate. FTIR spectrum of 8hydroxyquinoline. Available at: [Link]

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  • National Institute of Standards and Technology. Diphenyl ether - the NIST WebBook. Available at: [Link]

  • B&W Tek. (2026). FTIR and NIR Spectroscopy in Pharma: Quality Control and Counterfeit Detection. Available at: [Link]

  • National Institute of Standards and Technology. Diphenyl ether - the NIST WebBook. Available at: [Link]

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  • National Center for Biotechnology Information. 6,8-Dibromoquinoline. PMC. Available at: [Link]

  • Polish Pharmaceutical Society. NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

  • MDPI. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Molbank. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]

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Safety & Regulatory Compliance

Safety

6,8-Dibromo-2-(4-phenoxyphenyl)quinoline proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline Chemical Profiling & Environmental Hazard Assessment 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline (CAS: 860783-90-0) is a synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline

Chemical Profiling & Environmental Hazard Assessment

6,8-Dibromo-2-(4-phenoxyphenyl)quinoline (CAS: 860783-90-0) is a synthetic heterocyclic compound utilized in advanced pharmaceutical research and materials science[1]. From a logistical and safety standpoint, the critical structural feature of this molecule is the presence of two bromine atoms covalently bonded to the quinoline core.

This structural characteristic strictly classifies the compound as a Halogenated Organic Compound (HOC) [2][3]. The disposal of HOCs is tightly regulated under the Resource Conservation and Recovery Act (RCRA) and equivalent international environmental frameworks[4].

The Causality of Halogenated Waste Protocols: Why must this specific quinoline derivative be segregated from standard organic waste? When incinerated at standard temperatures, halogenated compounds can undergo incomplete combustion, leading to the formation of highly toxic polychlorinated/polybrominated dibenzo-p-dioxins and dibenzofurans. Furthermore, the combustion of brominated compounds releases corrosive hydrogen bromide (HBr) gas. Therefore, this waste must be directed to specialized high-temperature rotary kilns equipped with caustic scrubbers designed to neutralize acidic exhaust gases[5]. Discharging this compound into the sanitary sewer is strictly prohibited due to its persistence and toxicity to aquatic life[6][7].

Step-by-Step Disposal Methodology

To maintain a self-validating safety system within the laboratory, the following protocol must be strictly adhered to when disposing of 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline, whether in solid form, as a reaction byproduct, or dissolved in a solvent.

Phase 1: Preparation and PPE

  • Isolate the Material: Perform all waste transfer operations inside a certified chemical fume hood to prevent inhalation of any associated solvent vapors or chemical dust[8].

  • Don Appropriate PPE: Wear standard laboratory PPE, including a chemically resistant lab coat, nitrile gloves (double-gloving is recommended if handled in highly permeating solvents like DMSO or DCM), and safety goggles[8].

Phase 2: Waste Segregation (Critical Step)

  • Identify the Stream: Determine the physical state of the waste. If the compound is dissolved in a solvent, the entire mixture must be treated as halogenated waste, even if the primary solvent is non-halogenated[2].

  • Select the Receptacle: Use a dedicated, chemically compatible container (typically a green-labeled HDPE carboy or a glass waste bottle) explicitly designated for Halogenated Organic Waste [2].

  • Avoid Cross-Contamination: Never mix this waste stream with aqueous acids, bases, heavy metals, or highly reactive substances (e.g., strong oxidizers)[2].

Phase 3: Containment and Labeling

  • Transfer: Carefully transfer the solid or liquid waste into the designated halogenated waste container. Do not leave funnels in the container when not in immediate use[6].

  • Seal: Ensure the container has a tight-fitting cap to prevent fugitive emissions[6].

  • Labeling: Immediately update the hazardous waste composite log. The label must explicitly state "Hazardous Waste," identify the hazard class ("Halogenated Organics / Toxic"), and list the specific chemical constituents (e.g., "6,8-Dibromo-2-(4-phenoxyphenyl)quinoline, 5% in Dichloromethane")[2][6].

Phase 4: Satellite Accumulation and EHS Transfer

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a spill tray)[2].

  • EHS Pickup: Once the container reaches its regulatory fill limit (typically 80-90% capacity), initiate a pickup request with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor[6].

  • Final Destruction: The EHS contractor will transport the HOC waste to an approved industrial combustion plant for high-temperature incineration and chemical scrubbing[7][9].

Quantitative Waste Stream Comparison

To optimize laboratory waste logistics and reduce disposal costs, it is crucial to understand how halogenated waste differs operationally from other waste streams.

Waste CategoryTypical ConstituentsEstimated Heating Value (Btu/lb)Primary Industrial Disposal MethodRegulatory Focus
Halogenated Organics Brominated quinolines, DCM, Chloroform~1,000 - 4,000[5]Rotary Kiln Incineration with Caustic Scrubbing[5]Dioxin/Furan prevention, Acid gas neutralization
Non-Halogenated Organics Acetone, Ethanol, Hexane> 10,000Liquid Injection Incineration / Fuel BlendingEnergy recovery, VOC emission control
Aqueous Inorganic Neutralized acids/bases, Heavy metalsN/AChemical Precipitation, Filtration, StabilizationGroundwater protection, Heavy metal leaching

Disposal Workflow Visualization

DisposalWorkflow A 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline Waste Generated B Identify as Halogenated Organic Compound (HOC) A->B C Segregate from Non-Halogenated & Aqueous B->C D Collect in Designated Halogenated Waste Container C->D E Store in Satellite Accumulation Area (SAA) D->E F EHS / Hazardous Waste Contractor Pickup E->F G High-Temperature Incineration with Caustic Scrubbing F->G

Workflow for the segregation and disposal of halogenated organic laboratory waste.

References

  • Bucknell University Environmental Health and Safety. "Hazardous Waste Segregation Guide." Bucknell.edu.
  • EvitaChem. "Screening Compounds P97098: 6,8-Dibromo-2-(4-phenoxyphenyl)quinoline." Evitachem.com.
  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR.gov.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov.
  • Pace Analytical. "Total Organic Halogens (TOX) Regulatory Overview." Pacelabs.com.
  • University of Wisconsin-Madison. "Disposal of Used/Unwanted Chemicals at UW-Madison." Wisc.edu.
  • Fisher Scientific. "SAFETY DATA SHEET: Quinoline." Fishersci.com.
  • Chemos GmbH&Co.KG. "Safety Data Sheet: quinoline." Chemos.de.
  • PENTA. "Quinoline - SAFETY DATA SHEET." Pentachemicals.eu.

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